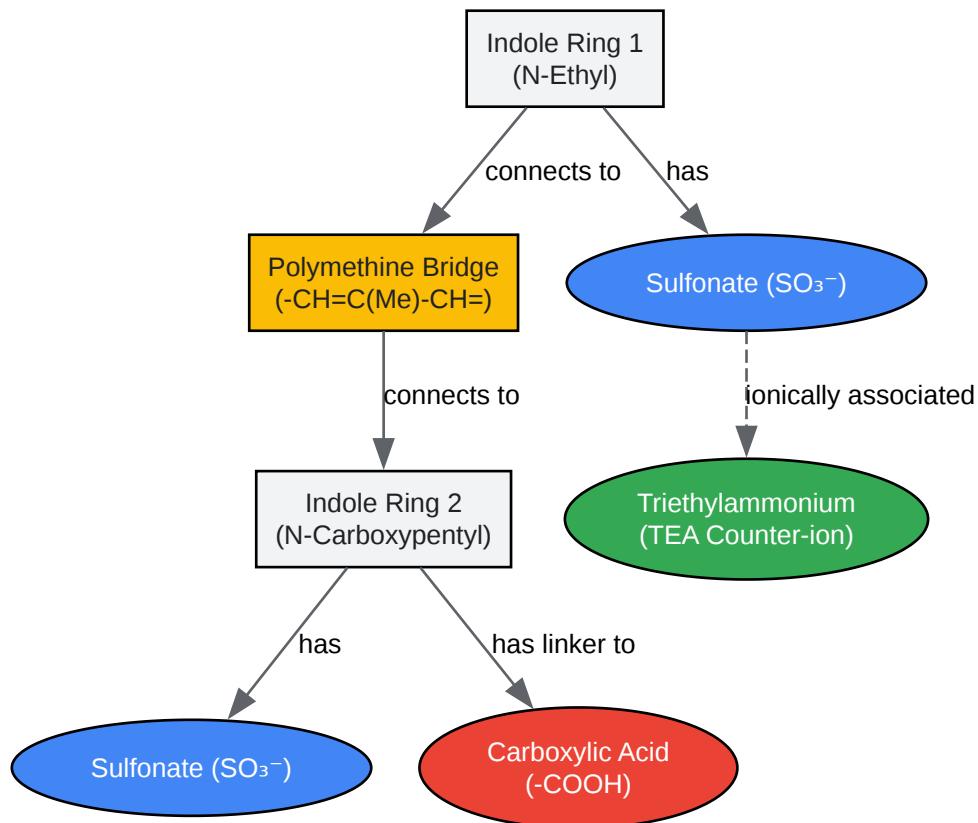


An In-depth Technical Guide to Sulfo-Cy3(Me)COOH TEA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA


Cat. No.: B15555576

[Get Quote](#)

This guide provides a detailed overview of **Sulfo-Cy3(Me)COOH TEA**, a water-soluble cyanine dye, tailored for researchers, scientists, and professionals in drug development. It covers the dye's core chemical structure, photophysical properties, and its application in bioconjugation.

Core Chemical Structure

Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity, making it highly suitable for labeling biological macromolecules in aqueous environments.^[1] The structure features a carboxylic acid (-COOH) group that provides a reactive handle for covalent attachment to primary amines after activation.^[1] The "(Me)" designation in its name refers to a methyl group attached to the central polymethine chain. The "TEA" indicates the presence of a triethylammonium counter-ion, which forms a salt with the negatively charged sulfonate or carboxylate groups.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the **Sulfo-Cy3(Me)COOH TEA** structure.

Quantitative Data Summary

The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH are summarized below. These characteristics make it a robust fluorescent label for a variety of research applications.

Property	Value	Notes
Molecular Formula	C ₃₀ H ₃₆ N ₂ O ₈ S ₂	As the free acid.[1]
Molecular Weight	616.75 g/mol	For the free acid; this varies for salt forms.[1][2]
Appearance	Green to dark green solid	[1]
Excitation Maximum (λ_{ex})	~554 nm	[1][3]
Emission Maximum (λ_{em})	~568 nm	[1][3]
Molar Extinction Coeff. (ϵ)	162,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	~0.1	[1]
Solubility	High in water, DMSO, DMF	Practically insoluble in non-polar organic solvents.[1]
Reactive Group	Carboxylic Acid (-COOH)	For conjugation to primary amines.[3]
pH Stability	Stable and functional from pH 3 to 10	Accommodates a wide variety of experimental conditions.[1]
Storage (Solid)	-20°C, protected from light	For long-term storage.[2]
Storage (Stock Solution)	-80°C for up to 6 months	Or -20°C for up to 1 month; protect from light.[2]

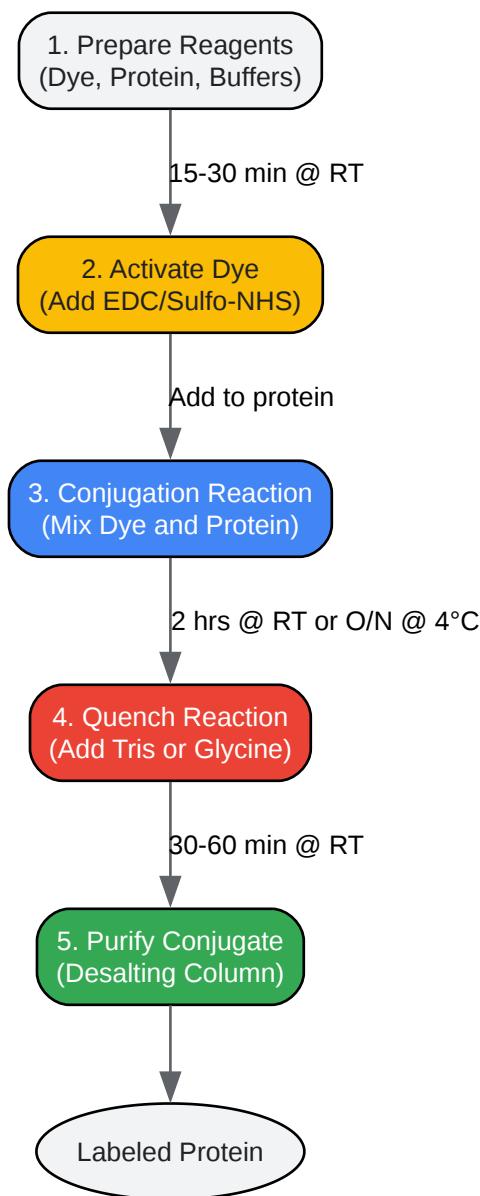
Experimental Protocol: Protein Labeling

A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins and other biomolecules that contain primary amines (e.g., lysine residues).[1] The following protocol details the activation of the dye's carboxylic acid group and its subsequent conjugation to a protein.

Materials:

- Sulfo-Cy3(Me)COOH

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES, pH 6.0[3]
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][3]
- N-hydroxysulfosuccinimide (Sulfo-NHS)[1][3]
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine[1][3]
- Purification/Desalting column (e.g., Sephadex G-25)[1][3]


Methodology:

- Reagent Preparation:
 - Dissolve Sulfo-Cy3(Me)COOH in DMSO or water to a stock concentration of 10 mg/mL.[1]
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[1] Recommended concentrations are typically 1.5 to 2.5-fold molar excess over the dye.[3]
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[1]
- Activation of Sulfo-Cy3(Me)COOH:
 - In a microcentrifuge tube, combine the Sulfo-Cy3(Me)COOH stock solution with the freshly prepared EDC and Sulfo-NHS solutions.[1]
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light, to activate the carboxylic acid group, forming a stable amine-reactive ester.[1][3]
- Conjugation to Protein:

- Add the activated dye solution to the protein solution. A starting molar ratio of dye to protein between 10:1 and 20:1 is recommended for optimization.[[1](#)]
 - Ensure the pH of the reaction mixture is between 7.2 and 8.0.[[1](#)]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[[1](#)]
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. [[1](#)][[3](#)] This step consumes any unreacted dye.
 - Incubate for 30-60 minutes at room temperature.[[1](#)][[3](#)]
 - Purification:
 - Remove unconjugated dye and reaction byproducts by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[[1](#)][[3](#)]
 - Collect the fractions containing the fluorescently labeled protein conjugate.

Bioconjugation Workflow Diagram

The logical flow for the protein labeling protocol can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for protein conjugation with Sulfo-Cy3(Me)COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-Cy3(Me)COOH TEA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555576#understanding-the-structure-of-sulfo-cy3-me-cooh-tea\]](https://www.benchchem.com/product/b15555576#understanding-the-structure-of-sulfo-cy3-me-cooh-tea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com